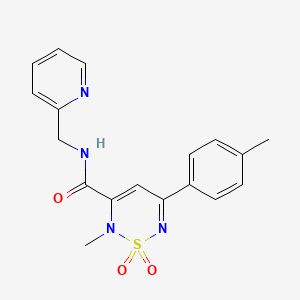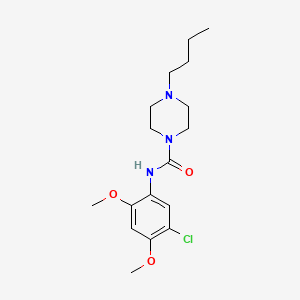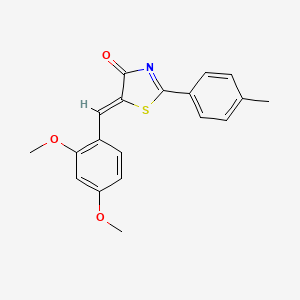
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
説明
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as ML352, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of benzylpiperazine amides and has been synthesized using a specific method.
作用機序
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood. However, studies have shown that it can target specific proteins and enzymes that play a crucial role in disease pathogenesis. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibiting HDAC activity can lead to the activation of tumor suppressor genes and induce apoptosis in cancer cells. Similarly, this compound can inhibit the activity of beta-secretase (BACE1), an enzyme that is involved in the production of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In Alzheimer's disease, this compound reduces the levels of amyloid-beta and reduces inflammation in the brain. Additionally, this compound has been found to possess neuroprotective properties and can reduce inflammation in multiple sclerosis.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, this compound has been shown to have low toxicity, making it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of this compound in combination with other drugs for cancer treatment. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic applications. Further research is also required to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, this compound is a small molecule drug that has shown potential in treating various diseases. Its unique mechanism of action and low toxicity make it an ideal candidate for further research. With more studies, this compound has the potential to become a valuable drug for cancer treatment, Alzheimer's disease, and multiple sclerosis.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising results in treating various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta, a protein that is associated with the disease's pathogenesis. Additionally, this compound has been found to possess neuroprotective properties and can reduce inflammation in multiple sclerosis.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJPRHBUYQYHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



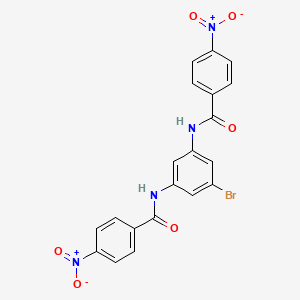
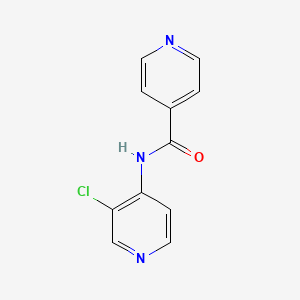
![4-chloro-N-[3-(4-morpholinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4727368.png)
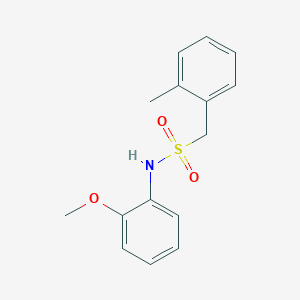
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4727374.png)
![4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4727388.png)
![ethyl {[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4727394.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4727416.png)
